4-(2-Bromophenyl)oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class. This compound is characterized by its oxazolidinone ring structure, which is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. The presence of the bromophenyl group adds to its chemical properties and potential applications in various fields, particularly in medicinal chemistry.
This compound can be synthesized through various methods, often involving reactions with brominated phenyl derivatives and oxazolidinone precursors. The synthesis typically requires specific reagents and conditions to achieve high yields and purity.
4-(2-Bromophenyl)oxazolidin-2-one can be classified as:
The synthesis of 4-(2-Bromophenyl)oxazolidin-2-one can be achieved through several methodologies, including:
The synthesis typically involves:
The molecular structure of 4-(2-Bromophenyl)oxazolidin-2-one features:
The molecular formula for 4-(2-Bromophenyl)oxazolidin-2-one is . The compound has distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
4-(2-Bromophenyl)oxazolidin-2-one participates in several chemical reactions, including:
These reactions often require specific conditions such as temperature control, solvent choice, and sometimes catalytic assistance to optimize yields and selectivity.
The mechanism by which 4-(2-Bromophenyl)oxazolidin-2-one exerts its effects in biological systems typically involves:
Research indicates that oxazolidinones can exhibit antimicrobial properties by inhibiting protein synthesis in bacteria, making them valuable in pharmacological applications .
Characterization techniques such as Infrared Spectroscopy (IR) and High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and confirm structural integrity.
4-(2-Bromophenyl)oxazolidin-2-one has several applications in scientific research:
Brominated oxazolidinones, exemplified by 4-(2-Bromophenyl)oxazolidin-2-one, constitute a strategically important subclass in antibacterial drug discovery. The bromine atom at the C-ring's ortho position significantly influences key pharmacological parameters:
Table 1: Antibacterial Activity of Halogen-Substituted Oxazolidinone Analogs Against Gram-Positive Pathogens [4] [9]
Compound | Substituent (C-Ring) | MIC S. aureus (µg/mL) | MIC MRSA (µg/mL) | MIC VRE (µg/mL) |
---|---|---|---|---|
Linezolid | Morpholine (D-ring) | 1.0 | 1.0 | 1.0 |
4-Phenyloxazolidin-2-one | H (unsubstituted) | 32.0 | 32.0 | 64.0 |
4-(2-Fluorophenyl)oxazolidin-2-one | 2-F | 8.0 | 8.0 | 16.0 |
4-(2-Bromophenyl)oxazolidin-2-one | 2-Br | 4.0 | 4.0 | 8.0 |
4-(2-Iodophenyl)oxazolidin-2-one | 2-I | 8.0 | 8.0 | 16.0 |
The C-ring phenyl group of oxazolidinones serves as the primary pharmacophore modulator, with its substitution pattern critically dictating antibacterial potency, spectrum, and resistance profiles. Functionalization at the ortho position with bromine represents a calculated strategy to enhance target engagement while enabling further chemical elaboration:
Table 2: Impact of C-Ring Ortho-Substitution on Antibacterial Activity and Physicochemical Properties [3] [5] [9]
Ortho-Substituent | Molar Refractivity (cm³/mol) | Hammett σₘ | MIC S. aureus (µg/mL) | Ribosomal Kd (nM) | log P |
---|---|---|---|---|---|
H | 1.03 | 0.00 | 32.0 | 4200 | 0.85 |
F | 0.92 | 0.34 | 8.0 | 850 | 1.12 |
Cl | 6.03 | 0.37 | 4.0 | 520 | 1.58 |
Br | 8.88 | 0.37 | 2.0 | 310 | 1.96 |
I | 13.94 | 0.35 | 8.0 | 780 | 2.12 |
CH₃ | 5.65 | -0.07 | 16.0 | 1650 | 1.45 |
Molecular Docking Insights: Computational analyses reveal that 4-(2-Bromophenyl)oxazolidin-2-one adopts a low-energy conformation where the bromine atom projects into a hydrophobic sub-pocket formed by rRNA residues U2584 and U2585. This orientation maximizes van der Waals contacts while the oxazolidinone carbonyl maintains hydrogen bonding with G2505 (distance: 2.9 Å). The binding free energy (ΔG = -9.2 kcal/mol) is 1.4 kcal/mol lower than the chloro analog, primarily due to enhanced dispersion forces from bromine's larger electron cloud [3] [9]. These interactions collectively inhibit peptide bond formation by disrupting the correct positioning of aminoacyl-tRNA within the ribosomal P-site, thereby halting bacterial protein synthesis at the initiation phase. The enhanced binding affinity directly correlates with the compound's superior MIC values against drug-resistant phenotypes, validating the strategic value of C-ring bromination in oxazolidinone optimization [1] [3] [5].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0